1-Boc-3-bromomethyl-3-fluoropyrrolidine

Medicinal Chemistry Organic Synthesis Fluorination

Substituting with non-fluorinated or non-bromomethyl pyrrolidine analogs risks synthetic failure and compromised target affinity. The geminal fluorine modulates ring pKa and conformation, while the bromomethyl enables efficient SN2 diversification unattainable with chloro-analogs. • Orthogonal Boc/Br handles enable PROTAC linker assembly and parallel SAR library synthesis • ≥98% purity ensures consistent plate results; ¹⁹F NMR handle for conjugation monitoring • Entry point for DPP-IV inhibitor lead optimization and late-stage functionalization

Molecular Formula C10H17BrFNO2
Molecular Weight 282.153
CAS No. 1228765-03-4
Cat. No. B597856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-bromomethyl-3-fluoropyrrolidine
CAS1228765-03-4
Molecular FormulaC10H17BrFNO2
Molecular Weight282.153
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CBr)F
InChIInChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3
InChIKeyOUGGBJCLSCFLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-bromomethyl-3-fluoropyrrolidine: Overview


1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS 1228765-03-4) is a heterobifunctional pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protected secondary amine, a bromomethyl electrophile, and a geminal fluorine atom at the 3-position of the saturated five-membered ring . This specific combination of orthogonal reactive handles and a conformationally influential fluorine substituent distinguishes it as a specialized intermediate within the broader class of N-Boc-3-substituted pyrrolidines [1]. Its molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol .

Orthogonal reactive handles

Boc-protected amine and bromomethyl electrophile enable sequential, chemoselective derivatization in parallel synthesis.

Stereoelectronic fluorine

Geminal fluorine modulates pyrrolidine ring conformation and nitrogen basicity, relevant for target engagement studies.

Certified purity and identity

Commercially available with HPLC purity specification and NMR confirmation, supporting reproducible multi-step synthesis.

Why Generic Pyrrolidine Analogs Fail


Attempting to substitute 1-Boc-3-bromomethyl-3-fluoropyrrolidine with a simpler analog such as 1-Boc-3-bromopyrrolidine or a non-fluorinated N-Boc-3-bromomethylpyrrolidine introduces significant risks of project failure. The geminal fluorine atom is not merely a spectator; it imparts a unique stereoelectronic environment that alters the basicity (pKa) of the pyrrolidine nitrogen and the conformational preference of the ring [1]. Furthermore, the bromomethyl group serves as a critical electrophilic anchor for diversification, enabling specific C–C or C–N bond formations that are unattainable or proceed with inferior efficiency and selectivity using chloromethyl or non-halogenated analogs . Generic substitution with a compound lacking either the fluorine or the bromomethyl handle would necessitate a complete redesign of the downstream synthetic route, potentially compromising target affinity, metabolic stability, and overall synthetic tractability [1].

Target compound

1-Boc-3-bromomethyl-3-fluoropyrrolidine: gem-fluorine and bromomethyl provide defined reactivity and conformational bias.

vs

Generic analog

Non-fluorinated N-Boc-3-bromomethylpyrrolidine: lacks the pKa shift and conformational control of fluorine, which may alter target binding profiles.

Target compound

Bromomethyl leaving group: higher SN2 reactivity enables mild-condition diversification with a broad nucleophile scope.

vs

Chloromethyl analog

3-(Chloromethyl)-3-fluoropyrrolidine: reduced electrophilicity may require harsher conditions and limit functional group tolerance.

Target compound

Purity specification from primary vendors: typically reported as ≥98% (HPLC) with CoA.

vs

Lower-purity alternatives

Generic suppliers may offer ≥95% purity; lower initial purity can increase side products and complicate purification in downstream steps.

1-Boc-3-bromomethyl-3-fluoropyrrolidine: Differentiation Evidence


Bromofluorination Synthetic Yield Advantage

The synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine via regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using Et₃N·3HF and NBS provides a high-yielding, direct entry to this geminally substituted scaffold [1]. This contrasts with alternative, multi-step approaches to introduce both bromine and fluorine onto a pyrrolidine core, which often suffer from low overall yields and poor selectivity. The efficiency of this specific transformation directly impacts the cost and scalability of any medicinal chemistry campaign relying on this building block.

Synthetic yield advantage
Cross-study comparable
68% yield for key bromofluorination step vs typical multi-step alternative
Supports cost-efficient scaffold assembly
Yield difference reported relative to a multi-step benchmark; reaction conditions per cited work.
Medicinal Chemistry Organic Synthesis Fluorination

Commercial Purity Benchmarking

For procurement, the purity and analytical documentation of a building block are paramount for ensuring reproducibility in subsequent steps. 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS 1228765-03-4) is consistently available from multiple reputable vendors with a certified purity of ≥98% as determined by HPLC, with NMR spectra provided to confirm structural identity . This level of purity exceeds the typical industry standard of ≥95% for many custom synthesis and research-grade pyrrolidine intermediates.

Commercial purity benchmarking
Data to verify
≥98% (HPLC) from multiple vendors vs ≥95% common specification
Higher purity may reduce side reactions and simplify purification
Verify vendor CoA for lot-specific values.
Chemical Procurement Quality Control Building Blocks

Bromomethyl vs. Chloromethyl Reactivity

The bromomethyl group in this compound is a superior electrophile compared to its chloromethyl counterpart, a critical factor for efficient diversification in parallel synthesis and SAR studies. The carbon-bromine bond is weaker and more polarizable than a carbon-chlorine bond, leading to significantly faster SN2 reaction rates with a wide range of nucleophiles . This enables the compound to be used under milder conditions, improving functional group tolerance in complex molecule synthesis.

Bromomethyl vs. chloromethyl reactivity
Class-level inference
Approximately 50-100x faster SN2 reaction rate
Enables milder conditions and broader nucleophile scope
Class-level reactivity trend based on leaving-group ability; confirm under specific conditions.
Organic Synthesis Nucleophilic Substitution SAR

Geminal Fluorine Conformational and Metabolic Impact

The presence of a fluorine atom at the 3-position of the pyrrolidine ring is a well-established strategy to modulate the pKa of the basic amine and influence the overall conformation of the molecule. While direct comparative data for this specific compound is limited, a substantial body of literature on fluorinated pyrrolidines demonstrates that a 3-fluoro substituent can reduce the pKa of the pyrrolidine nitrogen by approximately 1-2 log units and can bias the ring pucker, thereby affecting target binding [1]. Furthermore, fluorination at metabolically labile sites is a recognized tactic to block oxidative metabolism, potentially enhancing the half-life of derived drug candidates [2].

Geminal fluorine basicity shift
Class-level inference
Predicted pKa of deprotected amine ~8.5-9.0 vs unsubstituted pyrrolidine pKa ~11.3
May improve membrane permeability in research compounds
pKa prediction based on 3-fluoropyrrolidine scaffold; experimental verification recommended.
Medicinal Chemistry Conformational Analysis Metabolic Stability

1-Boc-3-bromomethyl-3-fluoropyrrolidine: Key Applications


Parallel Synthesis of 3,3-Disubstituted Libraries

This building block is ideally suited for the rapid, parallel diversification of a core pyrrolidine scaffold. Its high purity (≥98%) ensures consistent results across library plates . The bromomethyl handle facilitates high-yielding SN2 displacement with a diverse array of amine, thiol, and alcohol nucleophiles, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) exploration. The retained Boc group allows for orthogonal deprotection and further functionalization at the pyrrolidine nitrogen in a subsequent step [1].

Bifunctional Linkers and Chemical Probes

The compound's dual orthogonal reactive centers (a protected amine and a primary alkyl bromide) make it an excellent precursor for the construction of heterobifunctional linkers, such as those used in PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The geminal fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) for monitoring conjugation efficiency and for studying ligand-protein interactions in complex biological media [1]. The superior reactivity of the bromomethyl group ensures efficient conjugation to various payloads under mild, aqueous-compatible conditions .

Next-Generation DPP-IV Inhibitor Scaffold

Fluorinated pyrrolidines are a privileged scaffold in the design of DPP-IV inhibitors for type 2 diabetes, with several approved drugs containing this motif [1]. 1-Boc-3-bromomethyl-3-fluoropyrrolidine offers a versatile entry point to new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. The bromomethyl group can be elaborated to introduce various P2 moieties, while the 3-fluoro substituent is known to enhance metabolic stability and target residence time on the DPP-IV enzyme [1].

Late-Stage Functionalization Tool

For medicinal chemistry programs with established leads, this compound can be used as a tool for late-stage functionalization to fine-tune properties like solubility, permeability, and off-target activity. Its high and verifiable purity minimizes the risk of introducing impurities that could confound biological assay results during the final stages of lead optimization. The predictable reactivity of the bromomethyl group allows for precise modifications without necessitating a complete de novo synthesis of the lead compound .

Application
Selection Property
Validation Focus
3,3-Disubstituted pyrrolidine library synthesis
Orthogonal Boc and bromomethyl handles
SN2 conversion efficiency; library purity after deprotection
Heterobifunctional linker construction (e.g., PROTACs, probes)
Dual reactive centers plus ¹⁹F NMR spectroscopic handle
Conjugation efficiency; ¹⁹F monitoring of linker attachment
DPP-IV inhibitor scaffold research
Fluorinated pyrrolidine for metabolic stability and binding modulation
Target binding affinity; metabolic stability assay
Late-stage lead optimization tool
High-purity bromomethyl electrophile for precise modification
Purity impact on biological assay reproducibility; functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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